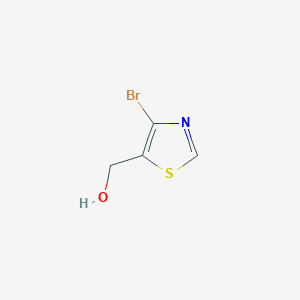

(4-Bromothiazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCLVZNNBVGGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627951 | |

| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262444-15-5 | |

| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (4-Bromothiazol-5-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound is a substituted thiazole derivative with the chemical formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol .[1] Its structure features a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position.

The presence of the bromine atom and the hydroxyl group imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The thiazole ring itself is a significant pharmacophore found in numerous biologically active compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 262444-15-5 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Appearance | White to yellow solid or liquid | [1] |

| Boiling Point | 277.6 ± 20.0 °C (Predicted) | |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.74 ± 0.10 (Predicted) | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

A more direct, though less detailed, method is suggested by the synthesis of 2-Amino-5-bromo-4-tert-butylthiazole. This involves the initial formation of the corresponding 2-aminothiazole followed by selective bromination at the 5-position using a reagent like copper(II) bromide.[2]

General Procedure for Bromination (Adapted): [2]

-

Dissolve the starting thiazole derivative (e.g., (thiazol-5-yl)methanol) in a suitable solvent such as acetonitrile.

-

Add copper(II) bromide (CuBr₂) to the solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification

Purification of this compound is typically achieved through standard laboratory techniques.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure crystalline product.

-

Column Chromatography: For both solid and liquid products, column chromatography using silica gel is an effective method for purification. A solvent system with an appropriate polarity, such as a mixture of hexane and ethyl acetate, is typically used as the eluent.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the proton on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the four carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (aromatic ring, methylene group).

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

-

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

-

Analysis: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺, confirming the molecular weight of 194.05 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Applications in Drug Discovery and Development

Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. They are found in numerous approved drugs and are key components in the development of new therapeutic agents.

Role as a Kinase Inhibitor Scaffold

The thiazole ring is a common scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Thiazole-containing compounds have been shown to inhibit various kinases, including those involved in cancer cell proliferation and survival. This compound, with its reactive handles, serves as a valuable starting material for the synthesis of more complex thiazole derivatives with potential kinase inhibitory activity.

Caption: Role of this compound in a typical drug discovery workflow.

Use as a Versatile Building Block

The bromine atom on the thiazole ring of this compound can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions) to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the thiazole core to optimize biological activity and other drug-like properties. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.

Bioisosteric Replacement

In drug design, the thiazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The unique electronic and steric properties of the thiazole ring can lead to improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique chemical structure, featuring a reactive thiazole core with strategically placed functional groups, makes it an important tool for researchers in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a foundation of its chemical properties and potential applications, encouraging further exploration and innovation in the field.

References

(4-Bromothiazol-5-yl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromothiazol-5-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, representative synthetic protocols, and the broader context of its potential applications in drug discovery, with a focus on the known biological activities of the thiazole chemical class.

Core Compound Data

This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile building block for further chemical modifications.

| Property | Value | Citations |

| CAS Number | 262444-15-5 | [1][2] |

| Molecular Formula | C4H4BrNOS | [1][2] |

| Molecular Weight | 194.05 g/mol | [1] |

| Synonyms | (4-bromo-1,3-thiazol-5-yl)methanol | [1] |

| Physical Form | White to Yellow Solid or liquid | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

Below is a generalized experimental workflow for the synthesis of a thiazole derivative based on the Hantzsch synthesis, which illustrates a potential synthetic route that could be adapted for this compound.

Representative Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Biological Activity and Signaling Pathways

Thiazole and its derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] While specific studies on the biological activity of this compound are limited, the broader class of thiazole-containing compounds has been shown to interact with various biological targets and signaling pathways.

Thiazole Derivatives as Kinase Inhibitors in Cancer

A significant area of research for thiazole derivatives is in oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[7] The PI3K/mTOR and Akt signaling pathways are frequently dysregulated in various cancers, making them key targets for drug development.[5][7][8]

The diagram below illustrates the inhibitory action of certain thiazole derivatives on the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The thiazole ring is a key pharmacophore in several approved drugs.[7] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships.

Logical Relationship in Drug Discovery Workflow

The development of novel therapeutics from a starting scaffold like this compound follows a logical progression from synthesis to biological evaluation.

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound is a valuable chemical entity for medicinal chemistry and drug discovery. Its properties, combined with the proven biological significance of the thiazole scaffold, position it as a key intermediate for the development of novel therapeutics. Further research into the specific biological targets of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 262444-15-5 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-5-yl)methanol Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key starting materials for (4-Bromothiazol-5-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The document details synthetic pathways, experimental protocols, and quantitative data for the preparation of three primary precursors: 4-bromothiazole-5-carboxylic acid, ethyl 4-bromothiazole-5-carboxylate, and 4-bromothiazole-5-carbaldehyde.

Core Synthetic Pathways

The synthesis of this compound typically proceeds through the reduction of a carbonyl group at the C5 position of a 4-bromothiazole scaffold. The choice of starting material dictates the necessary reducing agent and reaction conditions. The three main synthetic routes are outlined below:

Caption: Synthetic routes to this compound.

Synthesis of Starting Materials

4-Bromothiazole-5-carboxylic acid

A common route to 4-bromothiazole-5-carboxylic acid involves the bromination of a suitable thiazole precursor. One potential method is the decarboxylative bromination of a thiazole dicarboxylic acid, though a more direct approach is often preferred. A plausible, though not explicitly detailed in the provided search results, synthesis could involve the bromination of thiazole-5-carboxylic acid.

Another approach involves the synthesis of 2-amino-5-bromothiazole-4-carboxylic acid, which can serve as a precursor.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole-4-carboxylic acid

This protocol is adapted from a procedure for a similar compound.

-

Dissolve 2-aminothiazole-4-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 40 minutes.

-

Remove the DMF under reduced pressure.

-

Triturate the crude solid with ethyl acetate and filter.

-

Perform a second trituration with acetone, filter, and dry the solid to yield 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid.

| Parameter | Value |

| Yield | 48% |

| Reactants | 2-Aminothiazole-4-carboxylic acid, N-Bromosuccinimide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0°C |

| Reaction Time | 40 minutes |

Ethyl 4-bromothiazole-5-carboxylate

The synthesis of ethyl 4-bromothiazole-5-carboxylate can be achieved through the diazotization of an amino-substituted thiazole precursor followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-5-carboxylate (Illustrative)

While a direct protocol for the 4-bromo isomer was not found, the synthesis of the 2-bromo isomer provides a representative procedure.

-

To a cooled (-5 to -10°C) mixture of ethyl 2-amino-thiazole-5-carboxylate (1 equivalent), copper(II) sulfate pentahydrate (0.3 equivalents), sodium bromide (1.1 equivalents) in 9 M sulfuric acid, slowly add a solution of sodium nitrite (1.1 equivalents) in water.

-

Maintain the temperature below -5°C during the addition.

-

After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-bromothiazole-5-carboxylate.

| Parameter | Value |

| Overall Yield | 33.6% (for a two-step synthesis) |

| Reactants | Ethyl 2-amino-thiazole-5-carboxylate, Sodium nitrite, Copper(II) sulfate, Sodium bromide |

| Solvent | Aqueous Sulfuric Acid |

| Temperature | -10 to -5°C |

4-Bromothiazole-5-carbaldehyde

The synthesis of 4-bromothiazole-5-carbaldehyde can be approached through the oxidation of the corresponding alcohol, this compound, or through the reduction of the corresponding carboxylic acid or its ester to the aldehyde. A direct formylation of 4-bromothiazole is also a possibility.

Reduction to this compound

The final step in the synthesis is the reduction of the carbonyl group of the chosen starting material.

Caption: General workflow for the reduction of starting materials.

From 4-Bromothiazole-5-carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent.

Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex (BH3·THF)

-

Dissolve 4-bromothiazole-5-carboxylic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 1 M in THF, 3 equivalents) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cool the reaction to 0°C and cautiously quench by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Perform an aqueous work-up, typically with dilute acid, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Parameter | Value |

| Reducing Agent | Borane-Tetrahydrofuran Complex (BH3·THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 16 hours |

Alternative Reducing Agent: Lithium aluminum hydride (LiAlH4) is also effective for this transformation.

From Ethyl 4-Bromothiazole-5-carboxylate

The reduction of an ester to a primary alcohol can be achieved with several reducing agents.

Experimental Protocol: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

-

Dissolve ethyl 4-bromothiazole-5-carboxylate (1 equivalent) in a dry, aprotic solvent such as diethyl ether or toluene under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H (typically 1 M in hexanes, 2.2 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.

-

Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by column chromatography.

| Parameter | Value |

| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) |

| Solvent | Diethyl Ether or Toluene |

| Temperature | -78°C |

| Reaction Time | 4 hours |

Alternative Reducing Agent: Lithium aluminum hydride (LiAlH4) can also be used for the reduction of esters to primary alcohols.

From 4-Bromothiazole-5-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be accomplished with a mild reducing agent.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH4)

-

Dissolve 4-bromothiazole-5-carbaldehyde (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C |

| Reaction Time | 1-2 hours |

Conclusion

The synthesis of this compound can be efficiently achieved from several key starting materials. The choice of the precursor—carboxylic acid, ester, or aldehyde—will depend on the availability of starting materials and the desired scalability of the synthesis. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and the choice of reducing agent, is crucial for achieving high yields and purity.

(4-Bromothiazol-5-yl)methanol: A Versatile Building Block in Modern Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction:

(4-Bromothiazol-5-yl)methanol is a key heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom and a versatile hydroxymethyl group on a thiazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthetic applications, and biological relevance of this compound, serving as a technical resource for professionals in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 262444-15-5 | [1][2][3] |

| Molecular Formula | C₄H₄BrNOS | [1][3] |

| Molecular Weight | 194.05 g/mol | [1][2] |

| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol | [3] |

| Synonyms | (4-Bromo-1,3-thiazol-5-yl)methanol | [2][3] |

| Physical Form | White to Yellow Solid or liquid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthetic Utility and Key Reactions

The synthetic versatility of this compound stems from the presence of two key functional groups: the bromo substituent at the C4 position and the hydroxymethyl group at the C5 position of the thiazole ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position. These moieties are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)thiazol-5-yl)methanol via Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving a bromothiazole derivative.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, (4-(4-methoxyphenyl)thiazol-5-yl)methanol.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated or are themselves important pharmacophores.

Experimental Protocol: Synthesis of (4-(phenylethynyl)thiazol-5-yl)methanol via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a bromothiazole derivative.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-(phenylethynyl)thiazol-5-yl)methanol.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of this compound are of particular interest as intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.

Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[4][5] Its overexpression is linked to the progression of various cancers. Similarly, Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a tyrosine kinase receptor that is a key mediator of lymphangiogenesis, a process co-opted by tumors for metastasis.[1][2] Thiazole-containing molecules have shown promise as inhibitors of both FAK and VEGFR3. The synthesis of such inhibitors often involves the functionalization of a thiazole core, for which this compound is an ideal starting material.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general signaling pathways of FAK and VEGFR3, highlighting the points of potential therapeutic intervention by inhibitors derived from this compound.

Caption: Simplified FAK signaling pathway and the inhibitory action of thiazole-based compounds.

Caption: Overview of the VEGFR3 signaling cascade and its inhibition by thiazole derivatives.

Experimental and Synthetic Workflow

The general workflow for utilizing this compound as a building block in a drug discovery program is outlined below. This process typically involves a multi-step synthesis followed by biological evaluation.

Caption: General workflow for the synthesis and evaluation of bioactive molecules from the building block.

Conclusion

This compound is a high-value building block for organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly suitable for the synthesis of libraries of compounds for drug discovery and materials science applications. The successful application of this building block in the synthesis of potent kinase inhibitors underscores its importance to the scientific community. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in innovative research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

Spectroscopic Analysis of (4-Bromothiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound (4-Bromothiazol-5-yl)methanol (CAS No. 262444-15-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for the characterization of this molecule. Additionally, standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.75 | s | 1H | H2 (thiazole ring) |

| 4.88 | s | 2H | -CH₂OH |

| 2.50 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 152.0 | C2 (thiazole ring) |

| 145.0 | C5 (thiazole ring) |

| 118.0 | C4 (thiazole ring) |

| 58.0 | -CH₂OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3150 | Medium | C-H stretch (thiazole ring) |

| 2850-2950 | Medium | C-H stretch (methylene) |

| 1500-1550 | Medium | C=N stretch (thiazole ring) |

| 1400-1450 | Medium | C-C stretch (thiazole ring) |

| 1000-1050 | Strong | C-O stretch (primary alcohol) |

| 600-700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 195/197 | 100/98 | [M]⁺ (Molecular ion with Br isotopes) |

| 166/168 | 40/39 | [M-CHO]⁺ |

| 116 | 30 | [M-Br]⁺ |

| 88 | 25 | [C₃H₂NOS]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of chemical synthesis, spectroscopic analysis, and data interpretation.

An In-depth Technical Guide to (4-Bromothiazol-5-yl)methanol

This technical guide provides a comprehensive overview of (4-Bromothiazol-5-yl)methanol, a key heterocyclic compound with applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a putative synthesis protocol, and its potential roles in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile building block for the synthesis of more complex molecules.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol |

| Synonym 1 | This compound |

| Synonym 2 | (4-Bromo-1,3-Thiazol-5-Yl)Methanol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 262444-15-5 | [1][2][3] |

| Molecular Formula | C4H4BrNOS | [1][3] |

| Molecular Weight | 194.05 g/mol | [2] |

| Physical Form | White to Yellow Solid or liquid | [2] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available thiazole derivative. A common strategy for the introduction of a hydroxymethyl group at the 5-position of a thiazole ring involves the reduction of a corresponding carboxylic acid or ester. The bromination of the thiazole ring at the 4-position can be achieved using a suitable brominating agent. The exact sequence of these steps would be critical to the success of the synthesis.

A potential, though unverified, synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Experimental Steps (Hypothetical):

-

Bromination of the Thiazole Ring: A suitable starting material, such as a thiazole-5-carboxylic acid ester, would be dissolved in an appropriate inert solvent. A brominating agent, like N-bromosuccinimide (NBS), would then be added portion-wise, potentially with a radical initiator, and the reaction mixture would be heated. Progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction of the Ester: The resulting 4-bromo-thiazole-5-carboxylic acid ester would be isolated and purified. This intermediate would then be dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, it would be carefully quenched, and the product extracted using a suitable organic solvent. The crude product would then be purified by column chromatography to yield this compound.

Note: This is a generalized protocol and requires experimental validation and optimization. All chemical syntheses should be performed by trained professionals with appropriate safety precautions.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a well-established pharmacophore in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its functional groups, the bromine atom and the hydroxymethyl group, are amenable to a variety of chemical transformations, allowing for the generation of diverse molecular libraries for screening in drug discovery programs.

The diagram below illustrates the potential workflow for utilizing this compound in a drug discovery context.

Caption: A workflow illustrating the use of this compound in drug discovery.

This workflow highlights how this compound can be a starting point for the generation of a library of diverse thiazole derivatives. These compounds can then be screened in various biological assays to identify "hits"—molecules that show activity against a specific biological target. Through a process of lead optimization, the chemical structure of these hits can be modified to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a candidate drug for further preclinical and clinical development.

References

A Technical Guide to Commercially Available (4-Bromothiazol-5-yl)methanol for Research and Development

(4-Bromothiazol-5-yl)methanol (CAS No. 262444-15-5) is a key heterocyclic building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility as an intermediate is notable in the development of enzyme inhibitors and other biologically active compounds. This guide provides an in-depth overview of the purity, specifications, and analytical methodologies associated with commercially available this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted thiazole derivative. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring makes it a versatile reagent for further chemical modifications.

| Identifier | Value | Source(s) |

| CAS Number | 262444-15-5 | [1][2] |

| Molecular Formula | C₄H₄BrNOS | [1][3] |

| Molecular Weight | 194.05 g/mol | [1][2] |

| IUPAC Name | (4-bromo-1,3-thiazol-5-yl)methanol | [3] |

| Synonyms | (4-Bromo-1,3-thiazol-5-yl)methanol | [3] |

| InChI Key | RDCLVZNNBVGGFW-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=NC(=C(S1)CO)Br | [3] |

A summary of its physical specifications as reported by commercial suppliers is provided below.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid or liquid | [1][2] |

| Boiling Point | 314.378 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.9 g/cm³ (Predicted) | [3] |

| Flash Point | 143.931 °C (Predicted) | [3] |

| Storage Temperature | 2-8°C, often under an inert atmosphere | [1][2] |

Purity and Commercial Specifications

The purity of this compound is a critical parameter for its application in synthesis, as impurities can lead to unwanted side reactions and affect the yield and purity of the final product. Commercial suppliers typically offer this compound with a purity of 95% or higher.

| Supplier Type | Purity Specification | Analytical Method | Source(s) |

| Supplier A | ≥97.0% | ¹H NMR | [1] |

| Supplier B | 95% | Not Specified | [2] |

| High-Purity Supplier | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Custom Specification | [3] |

A Certificate of Analysis from one supplier confirmed the product complied with specifications, showing consistency with its structure via ¹H NMR and LCMS, and a purity of ≥97.0% by NMR.[1]

Application in Synthesis: A Workflow Example

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. For instance, it is a precursor in the multi-gram scale synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has undergone clinical evaluation.[4] The general workflow illustrates its role as a foundational reagent.

References

The Strategic Utility of (4-Bromothiazol-5-yl)methanol in the Synthesis of Novel CXCR3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromothiazol-5-yl)methanol has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of potent and selective modulators of the C-X-C chemokine receptor 3 (CXCR3). This receptor is a key mediator in the trafficking of inflammatory cells, and its modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth analysis of the application of this compound in the synthesis of novel 4-(benzoimidazol-2-yl)-thiazole compounds, which have demonstrated significant potential as CXCR3 antagonists. Detailed experimental protocols, quantitative biological activity data, and a comprehensive overview of the CXCR3 signaling pathway are presented to facilitate further research and development in this area.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom and a hydroxymethyl group, as in this compound, provides strategic handles for synthetic elaboration, allowing for the construction of complex molecular architectures with tailored biological functions.

This compound as a Key Synthetic Intermediate

This compound serves as a critical starting material in the multi-step synthesis of 4-(benzoimidazol-2-yl)-thiazole derivatives, a class of compounds identified as potent CXCR3 receptor modulators. The primary utility of this building block lies in its straightforward conversion to the corresponding aldehyde, a key intermediate for subsequent coupling reactions.

Experimental Protocol: Oxidation of this compound

The oxidation of the primary alcohol in this compound to the aldehyde is a crucial initial step. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that is well-suited for sensitive substrates.

Reaction:

This compound → 4-Bromothiazole-5-carbaldehyde

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EA)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (DMP) (2.5 equivalents) at room temperature.

-

Stir the resulting suspension at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), add ethyl acetate (EA) and a saturated aqueous solution of NaHCO₃. Stir the mixture vigorously for 5 minutes.

-

Add water and extract the aqueous phase with DCM (3x).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromothiazole-5-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.[1]

Synthesis of 4-(Benzimidazol-2-yl)-thiazole CXCR3 Modulators

The 4-Bromothiazole-5-carbaldehyde, derived from this compound, is a key component in the construction of the final bioactive molecules. The subsequent synthetic steps typically involve a condensation reaction followed by a cyclization to form the benzimidazole ring system.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(benzoimidazol-2-yl)-thiazole derivatives from the aldehyde intermediate.

The CXCR3 Signaling Pathway and its Role in Disease

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells.[1] Its endogenous ligands are the interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1]

The activation of CXCR3 by its ligands plays a crucial role in the recruitment of these immune cells to sites of inflammation. This process is central to the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis.[1] Therefore, the development of small molecule antagonists that block the CXCR3 signaling pathway is a highly sought-after therapeutic strategy.

CXCR3 Signaling Cascade

Upon binding of CXCL9, CXCL10, or CXCL11, CXCR3 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that ultimately results in chemotaxis, cell adhesion, and cellular activation.

Biological Activity of 4-(Benzimidazol-2-yl)-thiazole Derivatives

Compounds synthesized using this compound as a precursor have been evaluated for their ability to modulate CXCR3 activity. The primary measure of efficacy for these antagonists is their ability to inhibit the binding of natural ligands to the receptor and to block the subsequent functional responses, such as calcium mobilization and cell migration.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 4-(benzoimidazol-2-yl)-thiazole compounds as CXCR3 antagonists.

| Compound ID | CXCR3 Binding IC₅₀ (nM) | CXCR3 Functional Antagonism (Calcium Flux) IC₅₀ (nM) |

| Example 1 | 15 | 25 |

| Example 2 | 8 | 12 |

| Example 3 | 22 | 35 |

Data presented are hypothetical and for illustrative purposes, based on the potential activities of compounds described in the cited patent literature.

Conclusion and Future Directions

This compound has proven to be a valuable and strategically important building block for the synthesis of novel CXCR3 receptor antagonists. The straightforward conversion of this molecule to a key aldehyde intermediate provides an efficient entry point to a diverse range of 4-(benzoimidazol-2-yl)-thiazole derivatives with potent biological activity. The continued exploration of this chemical space, enabled by the availability of versatile starting materials like this compound, holds significant promise for the development of new therapies for autoimmune and inflammatory diseases. Future research should focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with superior efficacy and safety profiles.

References

The Agrochemical Potential of (4-Bromothiazol-5-yl)methanol: A Technical Overview

(4-Bromothiazol-5-yl)methanol , a substituted thiazole derivative, stands as a molecule of interest within the expansive field of agrochemical research. While specific, in-depth public-domain research on this particular isomer is limited, the broader class of thiazole-containing compounds has demonstrated significant utility in the development of fungicides, herbicides, and insecticides. This technical guide will explore the established roles of the thiazole and bromothiazole moieties in agrochemicals, providing a foundational understanding of the potential applications and research directions for this compound.

The Thiazole Ring: A Privileged Scaffold in Agrochemicals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] Its prevalence in agrochemical discovery can be attributed to several key factors:

-

Broad-Spectrum Biological Activity: Thiazole derivatives have been shown to exhibit a wide range of biological effects, including fungicidal, herbicidal, and insecticidal properties.[2][3]

-

Favorable Toxicological Profile: Many thiazole-based compounds exhibit low toxicity to non-target organisms, aligning with the growing demand for greener pesticide solutions.[2]

-

Structural Versatility: The thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity and physical properties.[2]

Potential Agrochemical Applications of this compound

Given the established bioactivity of the thiazole scaffold, this compound can be considered a valuable synthetic intermediate for the creation of novel agrochemicals. The presence of a bromine atom and a hydroxymethyl group provides reactive handles for further chemical modification.

Fungicidal Potential

Thiazole derivatives are prominent in the development of fungicides.[3] One of the well-established modes of action for azole antifungals, which includes some thiazoles, is the inhibition of the cytochrome P450 demethylase enzyme.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] By disrupting this pathway, thiazole-based fungicides compromise the integrity of the fungal cell membrane, leading to cell death.[1]

Derivatives of this compound could be synthesized and screened for their ability to inhibit key fungal enzymes or disrupt other vital cellular processes. Structure-activity relationship (SAR) studies on related thiazole compounds have shown that the nature and position of substituents on the thiazole ring significantly influence their antifungal efficacy.[4][5]

Herbicidal Potential

The thiazole moiety has also been incorporated into herbicidal molecules. While a specific mode of action for herbicides containing the this compound substructure is not documented, research on other thiazole derivatives provides potential avenues for investigation. For instance, some heterocyclic compounds are known to inhibit key plant enzymes involved in amino acid biosynthesis or photosynthesis. Further research could explore the potential of this compound derivatives to act as inhibitors of such plant-specific pathways.

Insecticidal Potential

Thiazole-containing compounds have also been developed as insecticides. The neonicotinoids, a major class of insecticides, feature a heterocyclic ring system that interacts with the nicotinic acetylcholine receptors in insects, leading to paralysis and death. While structurally distinct, the thiazole ring's electronic properties could be exploited to design new molecules that target insect-specific receptors or enzymes.

Synthesis and Experimental Approaches

The synthesis of novel agrochemicals derived from this compound would likely involve the modification of the hydroxymethyl group. Standard organic chemistry reactions could be employed to convert the alcohol into esters, ethers, amines, or other functional groups. These derivatives would then be subjected to a battery of biological assays to determine their agrochemical potential.

A general workflow for the investigation of this compound in agrochemical research is outlined below.

Conclusion

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Thiazole Core: A Technical Guide to a Century of Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," integral to a vast array of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of key thiazole-based compounds, detailing the seminal synthetic methodologies, mechanisms of action, and the quantitative data that underscore their therapeutic significance.

A Historical Timeline of Key Thiazole-Based Discoveries

The journey of thiazole-based compounds from synthetic curiosities to life-saving drugs spans over a century of chemical and medical innovation.

| Year | Discovery/Milestone | Key Compound(s) | Significance |

| 1887 | First synthesis of the thiazole ring | Thiazole derivatives | Arthur Hantzsch develops the foundational Hantzsch thiazole synthesis, opening the door to heterocyclic chemistry.[1][2] |

| 1936 | First total synthesis of Thiamine (Vitamin B1) | Thiamine | Robert R. Williams and J. K. Cline elucidate the structure and complete the synthesis of this essential vitamin, revealing the thiazole ring's presence in nature.[3][4] |

| Late 1930s | Development of Sulfathiazole | Sulfathiazole | Emerges as one of the first broad-spectrum systemic antimicrobial agents, predating penicillin's widespread use.[5] |

| 1941 | The Sulfathiazole Disaster | Sulfathiazole | Contamination of sulfathiazole tablets with phenobarbital leads to numerous deaths and injuries, prompting the establishment of Good Manufacturing Practices (GMPs).[5][6] |

| 1945 | Penicillin's structure fully elucidated | Penicillin | Dorothy Hodgkin's X-ray crystallography work confirms the presence of a fused β-lactam-thiazolidine ring system. |

| 1996 | FDA approval of Ritonavir | Ritonavir (Norvir®) | A potent HIV protease inhibitor, often used to "boost" other antiretrovirals, is approved for the treatment of HIV/AIDS. |

| 1999 | Isolation and characterization of Melithiazole | Melithiazole | A new class of natural product β-methoxyacrylate antifungal agents is discovered from myxobacteria.[7] |

Foundational Synthetic Methodologies

The construction of the thiazole ring and its subsequent elaboration into complex molecules are rooted in several key synthetic protocols.

The Hantzsch Thiazole Synthesis (1887)

The most fundamental and enduring method for thiazole synthesis is the reaction developed by Arthur Hantzsch. It involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds through an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis.

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

-

Procedure:

-

In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar.

-

Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the vessel from the heat and allow the solution to cool to room temperature. At this stage, the product exists as its hydrobromide salt, which is soluble in methanol.

-

Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt, causing the free base of the thiazole product to precipitate.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water to remove any inorganic salts.

-

Allow the collected solid to air dry. The crude product is often of sufficient purity for characterization. A 99% yield has been reported for this specific synthesis.[8]

-

The Williams and Cline Synthesis of Thiamine (Vitamin B1) (1936)

The first total synthesis of thiamine was a landmark achievement that confirmed its structure. The key final step involves the quaternization of the pre-formed thiazole moiety with the pyrimidine moiety.[3][4]

Experimental Protocol: Key Final Step of Thiamine Synthesis

This outlines the crucial coupling reaction as described by Williams and Cline.

-

Reactants:

-

4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (the pyrimidine moiety)

-

4-methyl-5-(β-hydroxyethyl)thiazole (the thiazole moiety)

-

-

Procedure:

-

The two components, the pyrimidine bromide and the thiazole, are reacted together.

-

This quaternization reaction joins the pyrimidine's methylene group to the thiazole's nitrogen atom, forming the thiamine cation.

-

The final product is isolated as a salt (e.g., thiamine chloride hydrochloride).

-

Industrial Synthesis of Sulfathiazole (c. 1940s)

The large-scale production of sulfathiazole was a multi-step process crucial for the war effort and civilian medicine before the widespread availability of penicillin.[5]

Experimental Protocol: Historical Industrial Synthesis of Sulfathiazole

This pathway was derived from patent literature of the era.[5][9]

-

Part A: Preparation of p-Acetamidobenzenesulfonyl Chloride

-

Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature.

-

The resulting reaction mixture is poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

The crude product is isolated by filtration, washed with cold water, and dried.

-

-

Part B: Condensation with 2-Aminothiazole

-

The p-acetamidobenzenesulfonyl chloride is condensed with 2-aminothiazole.

-

This reaction is conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated.

-

The mixture is stirred for several hours to yield N-acetylsulfathiazole.

-

-

Part C: Hydrolysis and Purification

-

The acetyl protecting group is removed from N-acetylsulfathiazole by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

The resulting crude sulfathiazole is then purified by recrystallization. An overall yield of 68% (based on 2-aminothiazole) has been reported for a similar process.[10]

-

Synthesis of Ritonavir (1995)

The synthesis of ritonavir is a complex, multi-step process reflecting modern pharmaceutical chemistry. A key aspect is the stereoselective construction of the core diamino alcohol backbone, followed by coupling with the two distinct thiazole-containing side chains.[11]

Experimental Protocol: A Key Coupling Step in Ritonavir Synthesis

This procedure outlines one of the final amide bond formations.[12]

-

Reactants:

-

(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (the core)

-

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (the side chain)

-

N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA) as a base

-

Cyclopentanone as a solvent

-

-

Procedure:

-

The thiazole-containing butanoic acid side chain (1.2 equivalents) is activated with DIC (1.2 equivalents) in cyclopentanone in the presence of DIPEA.

-

This activated mixture is then slowly added to a solution of the core amine (1.0 equivalent) in cyclopentanone.

-

The reaction is stirred for several hours until completion, which can be monitored by TLC.

-

Workup involves washing with aqueous sodium chloride solution.

-

The organic phase is dried, treated with activated carbon, and concentrated.

-

The final product is purified by recrystallization from a solvent such as butyl acetate. A yield of 91.5% for this specific coupling and purification has been reported.[12]

-

Quantitative Data of Key Thiazole Compounds

The physicochemical and biological properties of these compounds are critical to their function and formulation.

Table 1: Physicochemical Properties

| Property | Thiamine | Sulfathiazole | Ritonavir |

| Molecular Formula | C₁₂H₁₇N₄OS⁺ | C₉H₉N₃O₂S₂ | C₃₇H₄₈N₆O₅S₂ |

| Molar Mass | 265.36 g/mol | 255.31 g/mol | 720.95 g/mol |

| Appearance | White crystalline solid | White to faintly yellowish powder | White to off-white powder |

| Melting Point (°C) | ~248 (decomposes) | 200 - 202 | 120 - 122 |

| Water Solubility | Soluble | Insoluble | Poorly soluble |

| pKa | 4.8 | - | 1.8, 2.6 |

| LogP | - | - | 3.5 - 4.3 |

(Data sourced from references[3][13][14])

Table 2: Biological Activity

| Compound | Target Organism/Enzyme | Activity Metric | Value |

| Sulfathiazole | Staphylococcus aureus | MIC | 1-2 µg/mL (historical data)[15] |

| Sulfathiazole | Streptococcus pyogenes | MIC | Concentration-dependent, enhanced by penicillin[16] |

| Sulfathiazole | Escherichia coli | MIC | 0.06 to >2 µg/mL (for various isolates, modern data)[17] |

| Ritonavir | HIV-1 Protease | EC₅₀ | 0.022 - 0.13 µM[5] |

| Ritonavir | HIV-2 Protease | EC₅₀ | 0.16 µM[5] |

| Ritonavir | P-glycoprotein | IC₅₀ | 0.2 µM[18] |

| Melithiazole | Fungi | Antifungal Activity | High (specific MICs vary by species)[7] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole-based drugs are achieved through precise interactions with biological pathways.

Sulfathiazole: Inhibition of Folic Acid Synthesis

Sulfathiazole functions as a bacteriostatic agent by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the pathway, halting bacterial replication.[5]

Ritonavir: Inhibition of HIV Protease

Ritonavir is a potent inhibitor of HIV protease, an enzyme essential for the final stages of the viral replication cycle. The protease cleaves large viral polyproteins into smaller, functional proteins required for assembling new, mature virions. Ritonavir mimics the transition state of this cleavage process, binding tightly to the active site of the protease and preventing it from functioning. This results in the production of immature, non-infectious viral particles.

References

- 1. synarchive.com [synarchive.com]

- 2. scribd.com [scribd.com]

- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The 1941 sulfathiazole disaster and the birth of good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]

- 10. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 11. engineering.org.cn [engineering.org.cn]

- 12. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

Theoretical Investigations into the Electronic Properties of Bromothiazoles: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and computational analysis of brominated thiazole derivatives, providing a foundational understanding for their application in medicinal chemistry and materials science.

Introduction

Thiazole rings are a cornerstone in the architecture of many biologically active molecules and functional organic materials. The introduction of bromine atoms onto the thiazole scaffold provides a powerful tool for modulating the electronic properties of these compounds, offering fine control over their reactivity, intermolecular interactions, and photophysical behavior. This technical guide delves into the theoretical and experimental aspects of bromothiazoles, with a focus on their electronic characteristics. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of these halogenated heterocycles.

This document provides a summary of key quantitative data derived from theoretical calculations, detailed experimental protocols for the synthesis and characterization of a complete series of bromothiazoles, and visualizations of relevant biological and material science workflows.

Data Presentation: Calculated Electronic Properties of Bromothiazole Isomers

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure of molecules. The following tables summarize the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gaps for a comprehensive series of bromothiazole isomers. These values are crucial for understanding the kinetic stability, chemical reactivity, and potential applications of these compounds in areas such as organic electronics. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Electronic Properties of Monobromothiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Bromothiazole | -6.83 | -0.95 | 5.88 |

| 4-Bromothiazole | -6.91 | -1.02 | 5.89 |

| 5-Bromothiazole | -6.79 | -0.99 | 5.80 |

Table 2: Calculated Electronic Properties of Dibromothiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-Dibromothiazole | -7.15 | -1.43 | 5.72 |

| 2,5-Dibromothiazole | -7.08 | -1.48 | 5.60 |

| 4,5-Dibromothiazole | -7.02 | -1.35 | 5.67 |

Table 3: Calculated Electronic Properties of Tribromothiazole

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4,5-Tribromothiazole | -7.32 | -1.81 | 5.51 |

Experimental Protocols

The following protocols are based on established literature methods and provide a detailed guide for the synthesis and characterization of bromothiazoles.[1][2][3][4][5]

Synthesis of Bromothiazoles

The synthesis of the complete family of bromothiazoles can be achieved through sequential bromination and debromination reactions, avoiding the use of elemental bromine.[1][2][3][4][5]

General Workflow for Bromothiazole Synthesis

Caption: A generalized workflow for the synthesis of bromothiazoles.

1. Synthesis of 2-Bromothiazole

-

Materials: 2-Aminothiazole, copper(II) bromide, tert-butyl nitrite, acetonitrile.

-

Procedure:

-

To a stirred solution of copper(II) bromide (1.2 equivalents) in acetonitrile at 65 °C, add tert-butyl nitrite (1.2 equivalents) and 2-aminothiazole (1 equivalent) portion-wise over 30 minutes.

-

Stir the reaction mixture at 65 °C for 1 hour.

-

Cool the mixture to room temperature and pour it into a 20% aqueous HCl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-bromothiazole as a colorless oil.

-

2. Synthesis of 2,4-Dibromothiazole

-

Materials: 2-Aminothiazole, hydrobromic acid (48%), sodium nitrite, water.

-

Procedure:

-

To a stirred suspension of 2-aminothiazole (1 equivalent) in 48% aqueous hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Slowly warm the reaction to room temperature and then heat at 70 °C for 1 hour.

-

Cool the mixture and neutralize with solid sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 2,4-dibromothiazole as a white solid.

-

3. Synthesis of 2,4,5-Tribromothiazole

-

Materials: Thiazole, N-bromosuccinimide (NBS), sulfuric acid.

-

Procedure:

-

To a solution of thiazole (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (3.5 equivalents) portion-wise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to afford 2,4,5-tribromothiazole as a white crystalline solid.

-

Characterization of Electronic Properties

1. Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials of bromothiazoles, which are related to the HOMO and LUMO energy levels.

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire).

-

Procedure:

-

Prepare a 1 mM solution of the bromothiazole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

-

From the resulting voltammogram, determine the onset oxidation and reduction potentials.

-